molecular formula C10H12Cl2FN3 B7098193 N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine

N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine

Cat. No.: B7098193
M. Wt: 264.12 g/mol
InChI Key: ANYFAYCFXJTOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a dichlorocyclobutyl group, an ethyl group, and a fluoropyrimidine moiety

Properties

IUPAC Name

N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2FN3/c1-2-7-8(13)9(15-5-14-7)16-6-3-10(11,12)4-6/h5-6H,2-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYFAYCFXJTOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CC(C2)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine typically involves multiple steps. One common route starts with the preparation of the dichlorocyclobutyl intermediate, which can be synthesized through the reaction of cyclobutene with dichlorocarbene. This intermediate is then reacted with an ethyl-substituted fluoropyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce amine derivatives.

Scientific Research Applications

N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. The dichlorocyclobutyl group may facilitate binding to certain enzymes or receptors, while the fluoropyrimidine moiety can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dichlorocyclobutyl)-2-methyl-6-nitrobenzenesulfonamide
  • N-(3,3-dichlorocyclobutyl)-4-(3,3,3-trifluoropropyl)benzamide

Uniqueness

N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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